2H-1,4-Benzoxazine-6-acetic acid, 3-(4-bromophenyl)-, ethyl ester
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Overview
Description
2H-1,4-Benzoxazine-6-acetic acid, 3-(4-bromophenyl)-, ethyl ester is a chemical compound known for its unique structure and potential applications in various fields This compound belongs to the benzoxazine family, which is characterized by a benzene ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazine-6-acetic acid, 3-(4-bromophenyl)-, ethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzoxazine Ring: This step involves the cyclization of a suitable precursor, such as an aminophenol, with a carbonyl compound under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction, where a suitable brominated reagent reacts with the benzoxazine intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid or a suitable esterification agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzoxazine-6-acetic acid, 3-(4-bromophenyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2H-1,4-Benzoxazine-6-acetic acid, 3-(4-bromophenyl)-, ethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2H-1,4-Benzoxazine-6-acetic acid, 3-(4-bromophenyl)-, ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Benzoxazine-6-acetic acid, 3-(4-chlorophenyl)-, ethyl ester: Similar structure with a chlorophenyl group instead of a bromophenyl group.
2H-1,4-Benzoxazine-6-acetic acid, 3-(4-methylphenyl)-, ethyl ester: Contains a methylphenyl group instead of a bromophenyl group.
2H-1,4-Benzoxazine-6-acetic acid, 3-(4-nitrophenyl)-, ethyl ester: Features a nitrophenyl group in place of the bromophenyl group.
Uniqueness
The presence of the bromophenyl group in 2H-1,4-Benzoxazine-6-acetic acid, 3-(4-bromophenyl)-, ethyl ester imparts unique chemical properties, such as increased reactivity and potential biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
CAS No. |
86818-21-5 |
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Molecular Formula |
C18H16BrNO3 |
Molecular Weight |
374.2 g/mol |
IUPAC Name |
ethyl 2-[3-(4-bromophenyl)-2H-1,4-benzoxazin-6-yl]acetate |
InChI |
InChI=1S/C18H16BrNO3/c1-2-22-18(21)10-12-3-8-17-15(9-12)20-16(11-23-17)13-4-6-14(19)7-5-13/h3-9H,2,10-11H2,1H3 |
InChI Key |
YOMSZTGTDSDMAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(C=C1)OCC(=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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